molecular formula C10H9ClIN3O2 B12875098 Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12875098
M. Wt: 365.55 g/mol
InChI Key: SMEFYIWRINKCMW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorine, iodine, and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Chemical Reactions Analysis

Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Comparison with Similar Compounds

Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of chlorine, iodine, and methyl groups in this compound contributes to its distinct properties and makes it a valuable compound for various research purposes.

Properties

Molecular Formula

C10H9ClIN3O2

Molecular Weight

365.55 g/mol

IUPAC Name

ethyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9ClIN3O2/c1-3-17-10(16)6-4-7(11)15-9(13-6)8(12)5(2)14-15/h4H,3H2,1-2H3

InChI Key

SMEFYIWRINKCMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C(=C1)Cl)C)I

Origin of Product

United States

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